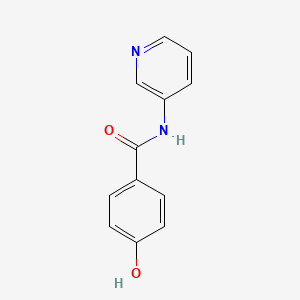

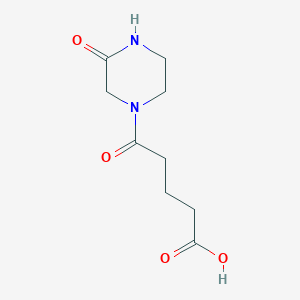

4-hydroxy-N-(pyridin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

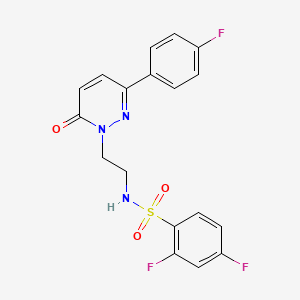

“4-hydroxy-N-(pyridin-3-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as sulfanilides . It has been found in various studies related to the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of “4-hydroxy-N-(pyridin-3-yl)benzamide” and its derivatives has been reported in several studies. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides .Molecular Structure Analysis

The molecular structure of “4-hydroxy-N-(pyridin-3-yl)benzamide” and its derivatives has been confirmed by 1H and 13C NMR and mass spectral data . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .科学的研究の応用

Synthesis Process Improvement

4-Hydroxy-N-(pyridin-3-yl)benzamide, a compound synthesized from salicylic acid and aminopyridine, can be synthesized with an improved process. The research by Dian (2010) discusses an improved synthesis method for a related compound, 2-Hydroxy-N-(pyridin-4-yl)benzamide, under the catalytic action of triethylamine, yielding high product yields with mild and easily controllable process conditions (Dian, 2010).

Selective Inhibition in Enzymatic Activity

Zimmer et al. (2011) explored the potential of N-(Pyridin-3-yl)benzamides, a class to which 4-hydroxy-N-(pyridin-3-yl)benzamide belongs, as selective inhibitors of human aldosterone synthase (CYP11B2). They synthesized a series of these compounds, which showed high selectivity as CYP11B2 inhibitors in vitro (Zimmer et al., 2011).

Metabolism in Clinical Applications

Gong et al. (2010) studied the metabolism of Flumatinib, a tyrosine kinase inhibitor with a structural similarity to 4-hydroxy-N-(pyridin-3-yl)benzamide, in chronic myelogenous leukemia patients. They identified various metabolites and the main metabolic pathways of Flumatinib, which could provide insights into the metabolism of related compounds (Gong et al., 2010).

Luminescent Properties and Multi-Stimuli Response

Research by Srivastava et al. (2017) on pyridyl substituted benzamides showed these compounds have luminescent properties in solution and solid state. They also displayed multi-stimuli-responsive properties, important in the development of responsive materials and sensors (Srivastava et al., 2017).

Antibacterial Activity

Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and tested their antibacterial activity, demonstrating effectiveness against various bacteria. Such research underscores the potential of benzamide derivatives in antibacterial applications (Mobinikhaledi et al., 2006).

Anticancer Activity

A study by Mohan et al. (2021) on N-(Pyridin-3-yl)benzamide derivatives revealed moderate to good anticancer activity against several human cancer cell lines, suggesting potential therapeutic applications in oncology (Mohan et al., 2021).

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

The future directions for “4-hydroxy-N-(pyridin-3-yl)benzamide” and its derivatives could involve further development and evaluation of their anti-tubercular activity . Additionally, the ligand N-(pyridin-4-yl)benzamide was utilized to facilitate spin-crossover (SCO) cooperativity via both hydrogen bonding from the amide functional group and aromatic contacts via the aromatic rings, indicating potential applications in the field of spin-crossover materials .

特性

IUPAC Name |

4-hydroxy-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-3-9(4-6-11)12(16)14-10-2-1-7-13-8-10/h1-8,15H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJCQSOGHIMWCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-(pyridin-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2840456.png)

![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2840460.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2840464.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2840468.png)

![2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2840476.png)

![3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840477.png)